1-(3-Methylpyridin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpyridin-4-yl)ethanamine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, featuring a methyl group at the 3-position and an ethanamine group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylpyridin-4-yl)ethanamine typically involves the alkylation of 3-methylpyridine with an appropriate alkylating agent, followed by amination. One common method involves the reaction of 3-methylpyridine with ethyl bromide in the presence of a base such as sodium hydride, followed by reduction with lithium aluminum hydride to yield the desired ethanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylpyridin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-(3-Methylpyridin-4-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-4-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The ethanamine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)ethanamine: Similar structure but with the methyl group at the 6-position.
2-(6-Methylpyridin-2-yl)ethanamine: Similar structure with the methyl group at the 2-position.
Uniqueness
1-(3-Methylpyridin-4-yl)ethanamine is unique due to the specific positioning of the methyl and ethanamine groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(3-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-10-4-3-8(6)7(2)9/h3-5,7H,9H2,1-2H3 |
InChI Key |
FCJFFSRMXWPYIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.